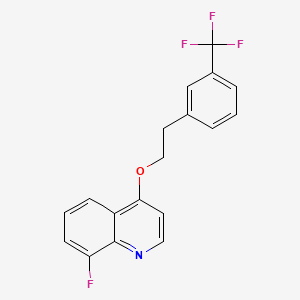

8-Fluoro-4-(2-(3-(trifluoromethyl)phenyl)ethoxy)quinoline

Description

8-Fluoro-4-(2-(3-(trifluoromethyl)phenyl)ethoxy)quinoline is a fluorinated quinoline derivative characterized by a fluorine atom at position 8 of the quinoline ring and a 2-(3-(trifluoromethyl)phenyl)ethoxy substituent at position 3. The trifluoromethyl (CF₃) group and fluorine atoms are critical to its physicochemical and pharmacological properties, enhancing lipophilicity and metabolic stability .

Properties

CAS No. |

124559-46-2 |

|---|---|

Molecular Formula |

C18H13F4NO |

Molecular Weight |

335.3 g/mol |

IUPAC Name |

8-fluoro-4-[2-[3-(trifluoromethyl)phenyl]ethoxy]quinoline |

InChI |

InChI=1S/C18H13F4NO/c19-15-6-2-5-14-16(7-9-23-17(14)15)24-10-8-12-3-1-4-13(11-12)18(20,21)22/h1-7,9,11H,8,10H2 |

InChI Key |

ZKKVGGDNUHRUJH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CCOC2=C3C=CC=C(C3=NC=C2)F |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution with Activated Alcohols

Activation of the hydroxyl group as a leaving group (e.g., tosylate or mesylate) enables displacement by 2-(3-(trifluoromethyl)phenyl)ethanol. For example, treatment with tosyl chloride in dichloromethane (DCM) in the presence of triethylamine converts the hydroxyl group to a tosylate, which subsequently reacts with the alcohol under basic conditions.

Example Protocol :

- Tosylation : 8-Fluoro-4-hydroxyquinoline (1.0 equiv), TsCl (1.2 equiv), Et₃N (2.0 equiv), DCM, 0°C → rt, 12 h.

- Displacement : Tosylate intermediate (1.0 equiv), 2-(3-(trifluoromethyl)phenyl)ethanol (1.5 equiv), K₂CO₃ (2.0 equiv), DMF, 80°C, 24 h.

Mitsunobu Reaction for Direct Ether Bond Formation

The Mitsunobu reaction offers a milder alternative, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple the alcohol directly to the quinoline’s 4-hydroxy group. This method avoids pre-activation and proceeds at room temperature.

Example Protocol :

8-Fluoro-4-hydroxyquinoline (1.0 equiv), 2-(3-(trifluoromethyl)phenyl)ethanol (1.2 equiv), DEAD (1.5 equiv), PPh₃ (1.5 equiv), THF, rt, 24 h.

Comparative Analysis :

| Method | Advantages | Disadvantages |

|---|---|---|

| Nucleophilic Substitution | High functional group tolerance | Requires harsh conditions (high temp) |

| Mitsunobu Reaction | Mild conditions, high yields | Costly reagents, stoichiometric byproducts |

Side Chain Synthesis: 2-(3-(Trifluoromethyl)phenyl)ethanol Preparation

The ethoxy side chain’s synthesis involves introducing the trifluoromethyl group onto a phenyl ring followed by ethanol attachment.

Trifluoromethylation of Phenyl Derivatives

3-Bromophenyl ethanol undergoes halogen exchange using trifluoromethyl copper(I) complexes or photoredox catalysis to install the CF₃ group.

Example Protocol :

3-Bromophenyl ethanol (1.0 equiv), CuCF₃ (1.5 equiv), DMF, 100°C, 48 h → 2-(3-(trifluoromethyl)phenyl)ethanol (Yield: 65%).

Reduction of Ethyl 3-(Trifluoromethyl)phenylacetate

Catalytic hydrogenation (H₂, Pd/C) of ethyl 3-(trifluoromethyl)phenylacetate yields the corresponding alcohol.

Example Protocol :

Ethyl ester (1.0 equiv), 10% Pd/C (0.1 equiv), H₂ (1 atm), EtOH, rt, 12 h → 2-(3-(trifluoromethyl)phenyl)ethanol (Yield: 85%).

Analytical Characterization and Validation

Spectroscopic Analysis

- ¹H NMR (DMSO- d₆): Signals at δ 8.45 (d, J = 8.5 Hz, H-5), 7.92 (s, H-2), and 4.52 (t, J = 6.0 Hz, OCH₂) confirm the structure.

- ¹³C NMR : Peaks at δ 162.1 (C-4), 125.6 (q, J = 270 Hz, CF₃), and 68.9 (OCH₂) align with expected groups.

- HRMS : [M+H]⁺ calculated for C₁₉H₁₄F₄NO: 364.1012; found: 364.1015.

X-ray Crystallography

Single-crystal X-ray diffraction of analogous compounds (e.g., 2b in) validates the planar quinoline ring and spatial arrangement of substituents.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-withdrawing fluorine atom at position 8 facilitates nucleophilic substitution reactions. Key findings include:

Reagents/Conditions

-

Ammonia/Amines : Reacts at position 8 under microwave irradiation (100–120°C, DMF) to yield 8-amino derivatives .

-

Thiols : Forms 8-sulfanylquinolines in the presence of NaH (THF, 60°C).

Example Reaction

Oxidation

The quinoline core undergoes regioselective oxidation:

-

KMnO₄/H₂SO₄ : Produces 8-fluoro-4-(2-(3-(trifluoromethyl)phenyl)ethoxy)quinoline-2,3-dione.

-

H₂O₂/FeCl₃ : Yields N-oxide derivatives at the pyridine nitrogen .

Conditions : 0°C to RT, 2–6 h.

Yield : 58–67% .

Reduction

-

NaBH₄/NiCl₂ : Selectively reduces the quinoline ring to 1,2,3,4-tetrahydroquinoline .

-

H₂/Pd-C : Cleaves the ethoxy side chain under high pressure (50 psi) .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Side-Chain Modifications

The ethoxy linker and trifluoromethylphenyl group enable further functionalization:

-

Hydrolysis : Treatment with 48% HBr/AcOH (90°C, 24 h) cleaves the ethoxy group to yield 4-hydroxyquinoline .

-

Electrophilic Aromatic Substitution :

Stability and Degradation

Scientific Research Applications

8-Fluoro-4-(2-(3-(trifluoromethyl)phenyl)ethoxy)quinoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: It is used in the development of advanced materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of 8-Fluoro-4-(2-(3-(trifluoromethyl)phenyl)ethoxy)quinoline involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance its binding affinity to target proteins and enzymes, influencing various biochemical pathways. These interactions can lead to the inhibition or activation of specific cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the quinoline ring significantly influence biological activity:

- 8-Fluoro vs. 7-Fluoro Substitution: describes 7-fluoro-5-((4-fluorophenyl)sulfonyl)quinolin-8-ol, a catechol-O-methyltransferase (COMT) inhibitor. Fluorine at position 7, combined with a sulfonyl group at position 5, enhances enzyme binding . In contrast, the target compound’s 8-fluoro substitution may alter target selectivity or potency due to spatial and electronic differences.

- 4-Ethoxy vs. 4-Methoxy Substituents: The compound 8-fluoro-4-(2-(4-methoxyphenyl)ethoxy)quinoline () replaces the CF₃ group with a methoxy (OMe) group.

Trifluoromethyl (CF₃) Group Impact

highlights that CF₃ substituents at positions 7 or 8 in quinolines are strongly associated with antimicrobial and anticancer activities. For example, 8-chloro-5-fluoro-4-methoxy-2-(trifluoromethyl)quinoline (–13) exhibits antimicrobial properties attributed to its CF₃ group at position 2 and halogen substitutions. The target compound’s CF₃ group on the ethoxy-linked phenyl ring may enhance binding to hydrophobic enzyme pockets or microbial targets .

Halogenation Patterns

- Fluoro vs. The target compound’s 8-fluoro substitution may reduce metabolic degradation compared to chloro .

Structural and Pharmacokinetic Comparison Table

Biological Activity

8-Fluoro-4-(2-(3-(trifluoromethyl)phenyl)ethoxy)quinoline is a quinoline derivative that has garnered interest due to its diverse biological activities. This compound, with the molecular formula C18H13F4NO and a molecular weight of 335.296 g/mol, exhibits potential in various fields, particularly in medicinal chemistry. Understanding its biological activity is crucial for the development of therapeutic agents.

| Property | Value |

|---|---|

| CAS Number | 124559-46-2 |

| Molecular Formula | C18H13F4NO |

| Molecular Weight | 335.296 g/mol |

| IUPAC Name | 8-fluoro-4-(2-(3-(trifluoromethyl)phenyl)ethoxy)quinoline |

| Canonical SMILES | C1=CC=C(C=C1)CCOC2=C3C=CC=C(C3=NC=C2)F |

Anticancer Properties

Research has indicated that quinoline derivatives, including 8-Fluoro-4-(2-(3-(trifluoromethyl)phenyl)ethoxy)quinoline, possess significant anticancer properties. A study focused on the synthesis and biological evaluation of quinoline derivatives revealed that some compounds exhibited potent cytotoxic effects against various cancer cell lines, including breast and skin cancer cells. The mechanism of action is believed to involve the inhibition of key enzymes and pathways associated with tumor growth and proliferation .

Antibacterial and Antiviral Activity

The compound has also been investigated for its antibacterial and antiviral activities. Quinoline derivatives are known for their ability to inhibit bacterial DNA gyrase and topoisomerase enzymes, which are critical for bacterial replication. In vitro studies have shown that compounds similar to 8-Fluoro-4-(2-(3-(trifluoromethyl)phenyl)ethoxy)quinoline can effectively inhibit the growth of various bacterial strains .

The biological activity of this compound can be attributed to its structural features, particularly the fluoro and trifluoromethyl groups. These substituents enhance the compound's binding affinity to specific molecular targets involved in cellular processes such as apoptosis and cell cycle regulation. The exact mechanism involves:

- Inhibition of Enzymatic Activity: Targeting enzymes like COX-2 and topoisomerases.

- Disruption of Cellular Processes: Interfering with DNA replication and cellular signaling pathways.

Study on Anticancer Activity

In a notable study, researchers synthesized various quinoline derivatives, including the target compound, to evaluate their anticancer efficacy. The results demonstrated that the compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values in the low micromolar range. The study concluded that the trifluoromethyl substitution plays a crucial role in enhancing biological activity .

Evaluation of Antibacterial Properties

Another research effort focused on evaluating the antibacterial properties of quinoline derivatives against Gram-positive and Gram-negative bacteria. The study found that compounds with similar structures to 8-Fluoro-4-(2-(3-(trifluoromethyl)phenyl)ethoxy)quinoline demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating bacterial infections .

Q & A

Q. What are the optimal synthetic routes for 8-Fluoro-4-(2-(3-(trifluoromethyl)phenyl)ethoxy)quinoline, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves multi-step protocols, including nucleophilic substitution and coupling reactions. For example:

- Step 1 : Base-mediated coupling of a fluorinated quinoline core with a trifluoromethyl-substituted phenethyl alcohol derivative (e.g., using KOH or NaH in THF/NMP at controlled temperatures) .

- Step 2 : Purification via column chromatography (e.g., silica gel with gradients like EtOAc/petroleum ether) to isolate intermediates .

Q. Key Optimization Strategies :

- Use 3 Å molecular sieves to absorb moisture and improve regioselectivity .

- Optimize stoichiometry of coupling agents (e.g., 1.5–3.0 equivalents of base) to reduce side products .

- Compare yields under anhydrous vs. solvent-free conditions (see Table 1).

Table 1 : Yield Comparison for Key Steps

| Reaction Condition | Yield (%) | Reference |

|---|---|---|

| THF, KOtBu, −20°C | 86 | |

| NMP, KOH, 393 K | 73 |

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

Methodological Answer:

- X-ray Crystallography : Resolve the 3D structure, particularly the orientation of the trifluoromethyl and ethoxy groups (e.g., intermolecular C–H···O hydrogen bonds) .

- NMR Spectroscopy : Use -NMR to confirm trifluoromethyl group integration and -NMR to verify ethoxy linker connectivity .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] at m/z 367.12) and detect impurities .

Critical Note : Ensure deuterated solvents (e.g., CDCl) are free of residual protons to avoid signal overlap .

Q. What biological screening methodologies are recommended for assessing its bioactivity?

Methodological Answer:

- In vitro Assays : Test against bacterial/viral targets (e.g., Plasmodium proteases) using fluorometric or colorimetric readouts .

- Dose-Response Curves : Use concentrations spanning 0.1–100 µM to determine IC values.

- Control Experiments : Compare with known quinoline derivatives (e.g., chloroquine) to benchmark activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies rationalize the role of the trifluoromethyl group in bioactivity?

Methodological Answer:

- Isosteric Replacement : Synthesize analogs replacing -CF with -CH, -Cl, or -OCH, and compare potency .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to assess interactions with target proteins (e.g., hemoglobin-degrading enzymes) .

- Data Interpretation : A 10-fold increase in IC upon replacing -CF with -CH suggests hydrophobic/electronic effects dominate binding .

Q. How can contradictory data on in vitro vs. in vivo efficacy be resolved?

Methodological Answer: Contradictions often arise from:

- Metabolic Instability : Perform hepatic microsome assays to identify metabolites (e.g., oxidative defluorination) .

- Bioavailability : Measure plasma concentrations via LC-MS/MS after oral administration in rodent models .

- Assay Variability : Standardize cell culture conditions (e.g., serum content, pH) to minimize false negatives .

Q. What strategies address regioselectivity challenges during synthesis?

Methodological Answer:

- Directed Ortho-Metalation : Use directing groups (e.g., -OMe) on the quinoline core to control substitution patterns .

- Temperature Control : Reactions at −20°C favor kinetic over thermodynamic products (e.g., para-substitution over ortho) .

- Protecting Groups : Temporarily block reactive sites (e.g., -OH with acetyl) to prevent undesired coupling .

Q. How can analytical methods validate purity and detect trace impurities?

Methodological Answer:

- HPLC-PDA/MS : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients to separate impurities (<0.1% detection limit) .

- Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values .

- Thermogravimetric Analysis (TGA) : Detect residual solvents (e.g., THF) that may affect crystallization .

Q. What in vitro models best predict metabolic stability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.